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Introduction

(Rac)-Indoximod is an orally bioavailable small molecule inhibitor of the Indoleamine 2,3-
dioxygenase (IDO1) pathway, a critical metabolic checkpoint that promotes immune tolerance
in the tumor microenvironment.[1][2] Unlike direct enzymatic inhibitors, Indoximod acts as a
tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by
reactivating the master metabolic regulator mTORC1 and modulating the Aryl Hydrocarbon
Receptor (AhR) signaling pathway.[3][4][5] This multifaceted mechanism of action restores T-
cell proliferation and function, and skews T-cell differentiation away from a regulatory
phenotype towards an effector phenotype.[1][5] Preclinical and clinical studies have
demonstrated the potential of Indoximod to enhance the efficacy of various cancer therapies,
including radiation therapy, particularly in immunologically "cold" tumors.[3][5] This document
provides a summary of key data and detailed protocols for preclinical studies investigating the
combination of (Rac)-Indoximod and radiation therapy.

Data Presentation
Clinical Trial Data Summary

The combination of (Rac)-Indoximod with radiation therapy, often in conjunction with
chemotherapy, has been investigated in several clinical trials, primarily focusing on pediatric
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and adult brain tumors. Below is a summary of key quantitative data from these studies.
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Preclinical Study Data Summary

Preclinical studies have provided a strong ratio

nale for combining Indoximod with radiation

therapy. Below is a summary of illustrative quantitative data from a study using syngeneic

mouse models.

Study Model Treatment Groups

Key Findings Reference

Syngeneic Mouse
Models (B16-CD133

melanoma and 4T1

- Hypofractionated
Radiotherapy (hRT) +
anti-PD-1- hRT + anti-

mammar
Y PD-1 + Indoximod

adenocarcinoma)

- Triple therapy
induced rapid and
marked tumor
regression compared
to dual therapy.- [8]
Increased numbers

and functionality of
tumor-specific CD8+ T

cells and NK cells.

Signaling Pathways

The synergistic effect of (Rac)-Indoximod and

radiation therapy is underpinned by their

complementary mechanisms of action on the tumor and the immune system. Radiation induces

immunogenic cell death, releasing tumor antigens and danger signals, while Indoximod

reverses the immunosuppressive tumor microenvironment, allowing for a robust anti-tumor

immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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